4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at position 4 and a carboxylic acid group at position 2. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol . Key physico-chemical properties include a density of 1.506 g/cm³, a predicted boiling point of 471.1±25.0 °C, and a pKa of 2.41±0.30, indicating moderate acidity . The compound is a white to pale yellow solid, slightly soluble in water but readily soluble in methanol, ethanol, and chloroform .
It is utilized as a catalyst or ligand in organic synthesis, particularly in reactions like allylation and aromatic substitutions . Its synthesis typically involves hydrogenation-reduction of pyrrolopyridine derivatives followed by carboxylation .
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8-6(9(12)13)4-11-7(8)2-3-10-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLXULQDPMSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646752 | |
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-75-5 | |
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Core Formation
A common approach begins with 2-substituted pyrrole derivatives or aminopyridines, which undergo condensation reactions to form the fused pyrrolo[3,2-c]pyridine ring system:
Knoevenagel condensation is used to insert the carboxylic acid functionality or its precursor (e.g., ester or aldehyde) at the 3-position of the fused ring system. This reaction involves condensation of the pyrrole/pyridine intermediate with malonic acid derivatives or equivalents under basic conditions, followed by cyclization to form the bicyclic structure.
Alternatively, photochemical ring contraction methods (e.g., Süs and Möller method) can be employed starting from naphthyridine derivatives to yield pyrrolo[3,2-c]pyridine cores with carboxylic acid esters, which are subsequently hydrolyzed.
Introduction of the 4-Methyl Group
- The methyl group at position 4 is typically introduced by starting with a methyl-substituted precursor or by selective methylation during intermediate stages. For example, methyl substitution can be incorporated on the pyridine ring prior to ring closure or through regioselective alkylation reactions on the bicyclic intermediate.
Functional Group Transformations to Carboxylic Acid
The carboxylic acid group at position 3 can be introduced via oxidation of aldehyde precursors or hydrolysis of esters. For instance, oxidation of 3-formyl derivatives using oxidizing agents such as potassium permanganate or Jones reagent under controlled conditions converts aldehydes to carboxylic acids.
Hydrolysis of ester intermediates (ethyl or methyl esters) under reflux with aqueous sodium hydroxide followed by acidification yields the free carboxylic acid.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation (Knoevenagel) | Pyrrole derivative + ethoxymethylmalonate, base | 70-85 | Forms carboxylic acid ester precursor |
| 2 | Cyclization | Heating under reflux or acidic conditions | 75-90 | Closure of pyrrolo[3,2-c]pyridine ring |
| 3 | Methylation | Selective alkylation or use of methyl-substituted precursor | 60-80 | Introduces methyl group at position 4 |
| 4 | Ester hydrolysis/oxidation | NaOH reflux for ester hydrolysis or KMnO₄ oxidation | 70-95 | Converts ester or aldehyde to carboxylic acid |
| 5 | Purification | Recrystallization or column chromatography | — | Ensures high purity of final product |
Reaction Conditions and Optimization
Temperature control: Bromination or methylation steps are often conducted at low temperatures (0–5°C) to minimize side reactions.
Stoichiometry: Using slight excess of reagents such as N-bromosuccinimide (NBS) or alkylating agents improves selectivity and yield.
Solvent choice: Ethanol, ethyl acetate, and 1,4-dioxane are commonly used solvents for condensation and coupling reactions.
Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) are employed in Suzuki coupling reactions for introducing aryl groups, which can be adapted for methylation or other substitutions.
Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures are standard purification methods to achieve high purity.
Supporting Research Findings
The synthesis of related pyrrolo[3,2-c]pyridine carboxylic acids has been successfully achieved with yields ranging from 70% to 95% through Knoevenagel condensation followed by hydrolysis.
Photochemical ring contraction methods provide alternative routes with good yields for constructing the bicyclic system with carboxylic acid functionality.
Selective methylation at position 4 is feasible by starting from methyl-substituted pyridine or via regioselective alkylation, enabling the preparation of 4-methyl derivatives.
Oxidation of aldehyde intermediates to carboxylic acids using KMnO₄ or Jones reagent is efficient and widely applied in the preparation of pyrrolopyridine carboxylic acids.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the binding pockets of various proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Type
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Substituents: Chlorine at position 5, carboxylic acid at position 2. Yield: 71% (lower than the target compound’s typical yields).
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
- Substituents: Methoxy at position 5, carboxylic acid at position 2.
- Yield: 80%.
- Impact: The methoxy group enhances solubility in polar solvents but may reduce thermal stability due to steric hindrance .
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Core Ring Modifications
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Core Structure: Pyrazolo-pyridine instead of pyrrolo-pyridine. Synthesis: Requires bromination and hydrolysis steps .
Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid (38) Core Structure: Fused pyridino-pyrrolo system. Yield: 35% (lower due to synthetic complexity). Impact: Increased ring complexity reduces solubility and may limit applications in catalysis .
Table 1: Key Properties of Selected Analogues
Biological Activity
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity. This article explores its potential applications in medicinal chemistry, including its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring fused to a pyrrole ring, characterized by the molecular formula and a molecular weight of approximately 176.175 g/mol. The unique structural attributes contribute to its biological interactions and reactivity.
This compound interacts with various biological targets, influencing enzyme activities and receptor functions. Its mechanism may involve:
- Enzyme Inhibition : The compound can bind to active or allosteric sites of enzymes, inhibiting their activity. This has been observed in studies related to anti-inflammatory and anticancer effects.
- Receptor Modulation : It may also modulate receptor functions, contributing to its potential therapeutic benefits in various diseases.
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards normal cells .
| Cell Line | Cytotoxicity | Remarks |
|---|---|---|
| Ovarian Cancer | Moderate | Significant inhibition observed |
| Breast Cancer | Limited | Low toxicity towards non-cancerous cells |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its derivatives have been tested for their efficacy against mycobacterial infections, particularly tuberculosis. Studies report promising results with certain derivatives demonstrating significant activity against Mycobacterium tuberculosis.
Anti-inflammatory Effects
Evidence suggests that this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.
Case Studies
- Diabetes Management : In endocrinology research, compounds similar to this compound have been evaluated for their ability to reduce blood glucose levels in diabetic models. These studies highlight the compound's potential in managing metabolic disorders associated with diabetes.
- Virology Research : Derivatives have been explored for their antiviral properties, particularly in inhibiting HIV-1 protease. The synthesis of structurally related compounds has led to promising results in preclinical evaluations of antiviral efficacy.
Future Directions
The ongoing research into this compound suggests several avenues for further exploration:
- Structural Modifications : Investigating how modifications to the chemical structure can enhance biological activity or selectivity against specific targets.
- Clinical Trials : Moving promising candidates into clinical trials to evaluate their safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its biological effects will be crucial for optimizing its therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves cyclization of substituted pyridine or pyrrole precursors. For example, analogous compounds (e.g., 3-methyl-1H-pyrrole-2-carboxylic acid derivatives) are synthesized via condensation reactions followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts) in solvents like DMF or toluene . Intermediates are characterized using NMR (400 MHz, DMSO-) and ESI-MS to confirm structural integrity and purity (>95%) .
Q. How is the purity of this compound assessed in academic research?
Purity is validated using HPLC (>97% purity) and GC (>95% purity) for organic impurities. Mass spectrometry (ESI-MS) confirms molecular weight accuracy (e.g., observed [M+1] peaks matching theoretical values) . For crystalline derivatives, X-ray crystallography may resolve structural ambiguities .
Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to assign substituents and detect tautomeric forms .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) caused by tautomerism in the pyrrolo-pyridine core?
Tautomerism in the pyrrolo-pyridine system can lead to variable NMR signals for NH protons and aromatic carbons. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria .
- Use deuterated solvents (e.g., DMSO-) to stabilize specific tautomers .
- Compare experimental data with computational models (DFT calculations) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Palladium catalysts improve cyclization efficiency for fused heterocycles .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via recrystallization .
- Protecting groups : Use tert-butyl or benzyl groups to shield reactive carboxylic acids during synthesis .
Q. How do structural modifications (e.g., substituent addition) impact the compound's physicochemical and biological properties?
- Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity of the carboxylic acid, affecting solubility and binding affinity .
- Methyl groups at the 4-position stabilize the pyrrole ring, reducing tautomerization and improving crystallinity .
- Functionalization at the pyridine nitrogen (e.g., cyclopropane derivatives) enhances metabolic stability in drug discovery contexts .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Batch consistency : Optimize reaction parameters (temperature, catalyst loading) to minimize side products .
- Purification hurdles : Transition from column chromatography to recrystallization or fractional distillation for large-scale batches .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .
Methodological Notes
- Data contradiction analysis : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .
- Experimental design : Use Design of Experiments (DoE) to screen reaction conditions and identify critical variables (e.g., solvent polarity, catalyst type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
